2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide
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Overview
Description
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide is a complex organic compound that features a benzimidazole and thiazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . Thiazole derivatives also exhibit significant biological activities, making this compound of interest in various scientific research fields .
Preparation Methods
The synthesis of 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide typically involves multiple stepsThe benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The thiazole ring can be introduced through a reaction involving appropriate thioamide and α-haloketone . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups using electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens
Scientific Research Applications
2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription, which is crucial for its antimicrobial and anticancer activities . The thiazole ring can interact with enzymes, inhibiting their activity and leading to various biological effects . These interactions disrupt essential biological processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other benzimidazole and thiazole derivatives, such as:
- 2-(1H-benzimidazol-2-yl)thioacetamide
- N-(4-phenyl-1,3-thiazol-2-yl)acetamide These compounds share structural similarities but differ in their specific functional groups and overall structure, leading to variations in their biological activities . The unique combination of benzimidazole and thiazole moieties in 2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)butanamide contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C22H20N4O2S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-(1-acetylbenzimidazol-2-yl)sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C22H20N4O2S2/c1-3-19(30-22-24-16-11-7-8-12-18(16)26(22)14(2)27)20(28)25-21-23-17(13-29-21)15-9-5-4-6-10-15/h4-13,19H,3H2,1-2H3,(H,23,25,28) |
InChI Key |
YHBQUAXVVHHDJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4N3C(=O)C |
Origin of Product |
United States |
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